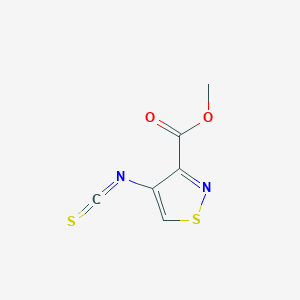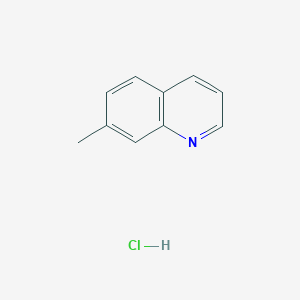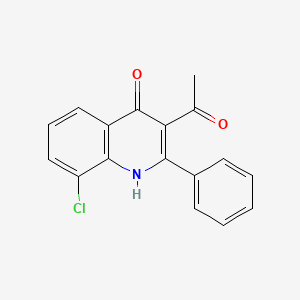
1-(8-Chloro-4-hydroxy-2-phenylquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Chloro-4-hydroxy-2-phenylquinolin-3-yl)ethanone is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Chloro-4-hydroxy-2-phenylquinolin-3-yl)ethanone typically involves the reaction of aniline derivatives with malonic acid equivalents or anthranilic acid derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(8-Chloro-4-hydroxy-2-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1-(8-Chloro-4-hydroxy-2-phenylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Chloro-4-hydroxy-2-phenylquinolin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the chloro and phenyl substituents.
2-Phenylquinoline: Similar structure but lacks the hydroxy and ethanone groups.
8-Chloroquinoline: Similar structure but lacks the hydroxy and phenyl groups.
Uniqueness: 1-(8-Chloro-4-hydroxy-2-phenylquinolin-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12ClNO2 |
|---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
3-acetyl-8-chloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H12ClNO2/c1-10(20)14-15(11-6-3-2-4-7-11)19-16-12(17(14)21)8-5-9-13(16)18/h2-9H,1H3,(H,19,21) |
InChI Key |
SZQAWXAQQOHVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=C(C1=O)C=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B13268718.png)
![2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol](/img/structure/B13268722.png)
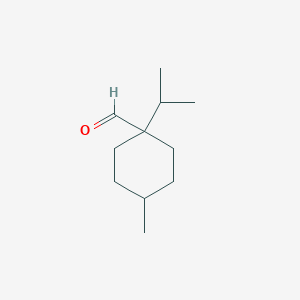
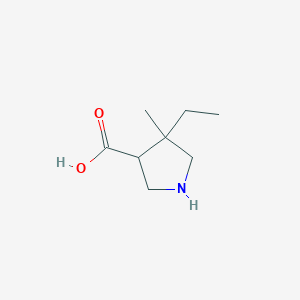
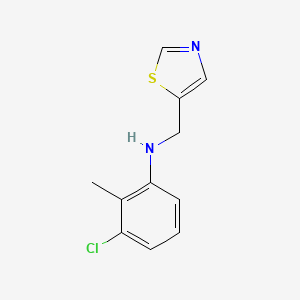
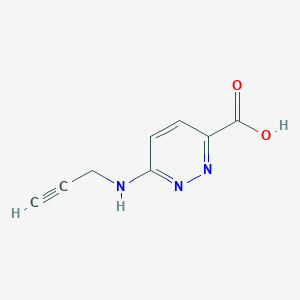
![1-[3-(Aminomethyl)cyclohexyl]propan-2-one](/img/structure/B13268759.png)
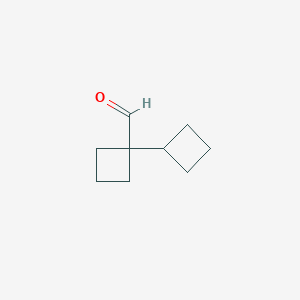
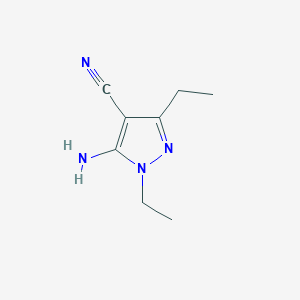
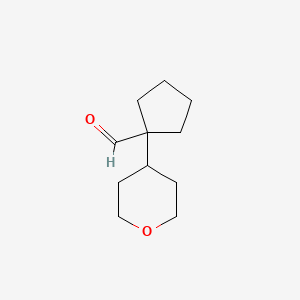
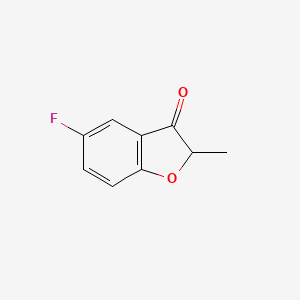
![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13268778.png)
